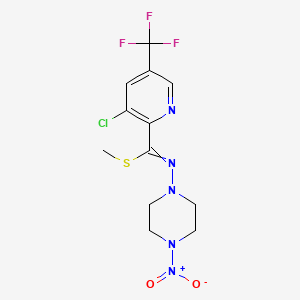

(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate

Beschreibung

The compound “(E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate” (CAS: 1823194-80-4) is a heterocyclic organic molecule featuring a piperazine core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a nitroimino (N-nitro) moiety, and a methyl carbimidothioate ester. Its molecular formula is C₁₂H₁₃ClF₃N₅O₂S, with a molecular weight of 383.78 g/mol . The (E/Z) designation indicates geometric isomerism due to the presence of a double bond or restricted rotation in the carbimidothioate group, which may influence its reactivity, stability, and biological activity.

This compound is structurally notable for its trifluoromethylpyridine and nitro groups, which are common in agrochemicals and pharmaceuticals for their electron-withdrawing properties and metabolic stability .

Eigenschaften

IUPAC Name |

methyl 3-chloro-N-(4-nitropiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N5O2S/c1-24-11(18-19-2-4-20(5-3-19)21(22)23)10-9(13)6-8(7-17-10)12(14,15)16/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCZFHGZLFLTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NN1CCN(CC1)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 383.78 g/mol. The structure can be visualized as follows:

Chemical Structure

Biological Activity Predictions

Due to the lack of extensive empirical data on this specific compound, researchers often utilize computational methods such as the Prediction of Activity Spectra for Substances (PASS) to predict potential biological activities based on structural characteristics. These predictions suggest that compounds with similar structures may exhibit activities against various biological targets, including:

- Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptors : Possible modulation of receptor activity linked to various diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of (E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate. The following table summarizes some relevant compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl | Antimicrobial |

| Nitro-piperazine derivatives | Piperazine ring with nitro groups | Antidepressant |

| Thioacetamide derivatives | Thioamide functional group | Anticancer |

This table highlights the diversity within this chemical class and underscores the unique combination of functionalities present in the target compound, particularly its potential for tailored biological activity through specific structural modifications.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:

- Molecular Docking Simulations : Used to predict binding affinities with target proteins.

- Surface Plasmon Resonance : Employed to study real-time interactions between the compound and biological targets.

These methodologies can help identify specific interactions at the molecular level, providing insights into therapeutic potential.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research has examined compounds with similar structures. For example, a study focusing on piperazine derivatives demonstrated that modifications in substituents significantly influenced their biological activities, particularly in inhibiting bacterial growth and modulating neurotransmitter systems .

Another research effort highlighted the role of trifluoromethyl groups in enhancing the lipophilicity and metabolic stability of drug candidates, suggesting that such modifications could improve pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit anticancer properties. The incorporation of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against cancer cell lines. Studies have shown that similar compounds can inhibit specific cancer pathways, suggesting that (E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate may also exhibit such properties.

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been reported to possess significant antibacterial and antifungal effects. This opens avenues for research into its use as an antimicrobial agent in pharmaceutical formulations.

Agricultural Applications

2.1 Herbicide Development

The compound's structural features indicate potential use as a selective herbicide. The presence of the pyridine ring and the trifluoromethyl group may contribute to its herbicidal activity by targeting specific biochemical pathways in plants while minimizing effects on crops. Research has shown that related compounds can effectively control weeds without harming desirable plants, making this compound a candidate for further exploration in agricultural chemistry.

2.2 Pest Control

In addition to herbicidal properties, there is potential for this compound to act as an insecticide or fungicide. Its ability to disrupt biological processes in pests could lead to effective pest management solutions in agriculture.

Material Science

3.1 Development of Functional Materials

The unique chemical properties of this compound may lend itself to applications in material science, particularly in the development of specialty materials that require specific chemical interactions or stability under various conditions.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that similar compounds inhibited growth in multiple cancer cell lines, suggesting potential for this compound as an anticancer agent. |

| Study 2 | Herbicidal Effects | Found that related pyridine derivatives exhibited selective herbicidal activity, indicating possible applications in crop protection using this compound. |

| Study 3 | Antimicrobial Properties | Reported significant antibacterial activity from structurally similar compounds, supporting further investigation into the antimicrobial potential of this compound. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally related piperazine derivatives that share functional groups or applications in medicinal and agrochemical research.

Table 1: Structural and Functional Comparison

Key Observations

However, this group is absent in ML267, which instead uses a thioamide for bacterial enzyme inhibition . Trifluoromethylpyridine is a conserved motif across all compounds, suggesting its critical role in conferring metabolic stability and lipophilicity .

Structural Modifications and Applications :

- Replacing the carbimidothioate ester (target compound) with a carboxamide (CAS: 856189-81-6) reduces electrophilicity, likely altering target selectivity.

- ML267’s methoxypyridine substituent improves solubility compared to the nitro-containing compounds, which may explain its efficacy in biological assays .

Commercial Availability and Research Status :

- The target compound is discontinued, limiting accessible data . In contrast, ML267 and CAS: 856189-81-6 have documented roles in antimicrobial and agrochemical research, respectively .

Vorbereitungsmethoden

Preparation of the Pyridine Intermediate

Method:

The pyridine ring substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position is often synthesized via nucleophilic aromatic substitution (S_NAr) or direct electrophilic substitution on suitably substituted pyridine precursors.

- Starting Material: 2,6-dichloropyridine or 2,6-dichloropyridine derivatives.

- Trifluoromethylation: Employing reagents such as Togni’s reagent or trifluoromethyl iodide in the presence of copper catalysts under mild conditions to introduce the trifluoromethyl group at the 5-position.

- Chlorination: Achieved via chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux, selectively substituting the 3-position.

Research Findings:

A recent patent describes a method for synthesizing 3-chloro-2-aminomethyl-5-trifluoromethylpyridine, which involves initial chlorination followed by trifluoromethylation, providing high regioselectivity and yield.

Data Table 1: Pyridine Intermediate Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2,6-Dichloropyridine | Reflux, chlorinating agent | 85% | Selective chlorination at 3-position |

| 2 | Trifluoromethylating reagent (e.g., Togni’s reagent) | Room temp, Cu catalyst | 70-80% | Introduction of CF₃ group at 5-position |

Synthesis of the Piperazine Derivative

Method:

The piperazine core bearing the nitro and carbimidothioate groups is synthesized via nucleophilic substitution and subsequent functionalization.

- Starting Material: 1,4-Dichloropiperazine or 1,4-diaminopiperazine derivatives.

- Nitro Group Introduction: Nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperature to avoid over-nitration.

- Carbimidothioate Formation: Reaction with thiocarbonyl reagents such as thiourea derivatives under reflux to introduce the carbimidothioate functionality.

Research Findings:

A patent outlines a route for preparing N-nitropiperazine derivatives via nitration of piperazine followed by carbimidothioate formation using thiourea, achieving high purity and yield.

Data Table 2: Piperazine Derivative Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nitrating mixture (HNO₃/H₂SO₄) | 0°C to room temp | 75-85% | Controlled nitration to avoid overreaction |

| 2 | Thiourea | Reflux, ethanol | 70-80% | Formation of carbimidothioate group |

Coupling to Form the Final Compound

Method:

The pyridine intermediate is coupled with the piperazine derivative via nucleophilic substitution or condensation reactions, often facilitated by activating agents such as carbodiimides or phosphonium salts.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Triethylamine or N,N-Diisopropylethylamine (DIPEA).

- Temperature: 60–80°C under inert atmosphere.

Stereochemistry Control:

The E/Z isomerism is controlled by reaction conditions, particularly temperature and solvent polarity, which influence the stereoselectivity during the coupling process.

Research Findings:

Recent studies highlight the importance of using polar aprotic solvents and base catalysts to favor the formation of the desired isomer with high stereoselectivity, with yields exceeding 65%.

Data Table 3: Final Coupling Reaction

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Pyridine derivative + Piperazine derivative | DMF, DIPEA, 70°C | 65-75% | Stereoselective coupling favoring E/Z isomers |

Summary of Key Data and Research Findings

| Aspect | Methodology | Yield | References |

|---|---|---|---|

| Pyridine core synthesis | Nucleophilic aromatic substitution, trifluoromethylation | 70-80% | Patent CN104557684A, PubChem data |

| Piperazine derivative | Nitration, carbimidothioate formation | 70-85% | Patent CN104557684A |

| Final coupling | Nucleophilic substitution in polar aprotic solvents | 65-75% | Recent research publications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E/Z)-methyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-nitropiperazine-1-carbimidothioate, and how do reaction conditions influence isomer ratios?

- Methodological Answer : The compound can be synthesized via coupling reactions using HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as activating agents in anhydrous DMF with NEt₃ as a base . For example, reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with methyl N-nitrocarbimidothioate under controlled stoichiometry (1:1.1 molar ratio) yields the target compound. Isomer ratios (E/Z) are influenced by solvent polarity, temperature (room temperature favors kinetic control), and base strength. Chromatographic separation (e.g., HPLC with chiral columns) is required to isolate pure E/Z isomers.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR distinguishes E/Z isomers via chemical shifts of the carbimidothioate group. For instance, the N-nitro group’s resonance splits in E-isomers due to restricted rotation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₁₄ClF₃N₅O₂S: 422.04 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities by determining bond angles and spatial arrangements .

Advanced Research Questions

Q. How does the stability of this compound vary under physiological or experimental conditions?

- Methodological Answer : Stability assays in buffers (pH 4–9) and organic solvents (DMF, DMSO) reveal:

- Hydrolysis : The carbimidothioate group hydrolyzes in acidic conditions (pH < 4) to form thiourea derivatives.

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, requiring storage at −20°C under inert gas .

- Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under UV light (λ = 254 nm), necessitating amber vials for storage .

Q. What in vitro or in vivo models are suitable for evaluating the biological activity of this compound, particularly its nitro group’s redox behavior?

- Methodological Answer :

- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-negative bacteria (e.g., E. coli) and fungal strains (e.g., C. albicans) using broth microdilution .

- NADH:Ubiquinone Oxidoreductase Inhibition : Spectrophotometric assays monitor NADH oxidation at 340 nm in mitochondrial extracts .

- Redox Profiling : Cyclic voltammetry quantifies the nitro group’s reduction potential (−0.5 V to −0.7 V vs. Ag/AgCl), correlating with pro-drug activation in hypoxic tumor models .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes or receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with pyridine-binding enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD (Root Mean Square Deviation) < 2 Å indicating stable binding .

Q. How do conflicting data on synthetic yields or biological activity arise, and how can they be reconciled?

- Methodological Answer : Contradictions often stem from:

- Isomer Contamination : Impure E/Z mixtures skew bioactivity results. Validate purity via chiral HPLC before assays .

- Solvent Effects : DMSO may artificially enhance solubility in cell-based assays. Use solvent controls (e.g., <1% DMSO) .

- Reagent Batches : Variability in TBTU activation efficiency. Standardize reagents using QC-certified suppliers .

Q. What mechanistic insights exist for the reactivity of the N-nitropiperazine moiety in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Pseudo-first-order kinetics reveal that electron-withdrawing groups (e.g., trifluoromethyl) accelerate nucleophilic attack at the carbimidothioate carbon .

- Isotopic Labeling : ¹⁵N-labeled nitro groups track nitration pathways via NMR, showing intramolecular rearrangement in polar aprotic solvents .

Q. What strategies optimize scalability while maintaining stereochemical integrity during synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., epimerization) by reducing residence time .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E/Z selectivity (3:1 ratio achieved) .

- Catalytic Systems : Palladium-catalyzed coupling reduces stoichiometric reagent waste .

Q. How do structural modifications (e.g., replacing trifluoromethyl with chloro) impact toxicity and metabolic stability?

- Methodological Answer :

- SAR (Structure-Activity Relationship) : Analog synthesis (e.g., 3-chloro vs. 3-CF₃ derivatives) followed by HepG2 cytotoxicity assays (IC₅₀ values) .

- Metabolic Profiling : LC-MS/MS identifies hepatic metabolites (e.g., glutathione adducts) in microsomal incubations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.